

### What is the chemical structure of Z169667518?

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Compound of Interest

Compound Name: Z169667518

Cat. No.: B15611521

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## An In-Depth Technical Guide to Z169667518

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by the ZINC database identifier **Z169667518**. Due to the absence of this specific identifier in publicly available scientific literature and chemical databases outside of the ZINC database, this document primarily focuses on the information available within the ZINC database itself. The ZINC database is a curated collection of commercially available chemical compounds designed for virtual screening and drug discovery.

## **Chemical Structure and Properties**

A direct search of the ZINC database for the identifier **Z169667518** is required to obtain the definitive chemical structure and associated physicochemical properties. This information is crucial for any further research or development activities.

Table 1: Physicochemical Properties of **Z169667518** (Hypothetical Data)



Property	Value	Unit
Molecular Formula	C18H19N3O2	
Molecular Weight	309.37	g/mol
IUPAC Name	2-(4-(1H-benzo[d]imidazol-2- yl)phenoxy)-N,N- dimethylacetamide	
SMILES	CN(C)C(=O)COc1ccc(cc1)c2n c3ccccc3[nH]2	<del>-</del>
LogP	2.8	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	4	<del>-</del>
Rotatable Bonds	4	_

Note: The data presented in this table is hypothetical and serves as a template for the information that would be retrieved from a successful search of the ZINC database. The actual values for **Z169667518** may differ.

## **Experimental Protocols**

As of the latest search, no published experimental protocols specifically mentioning **Z169667518** have been identified. The development of any experimental protocol would be contingent on the successful acquisition of the compound and its intended biological application. A general workflow for the initial biological screening of a novel compound is outlined below.

## **General Workflow for Preliminary Biological Screening**

This diagram illustrates a typical workflow for the initial in-vitro evaluation of a novel chemical entity like **Z169667518**.





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A generalized experimental workflow for initial compound screening.

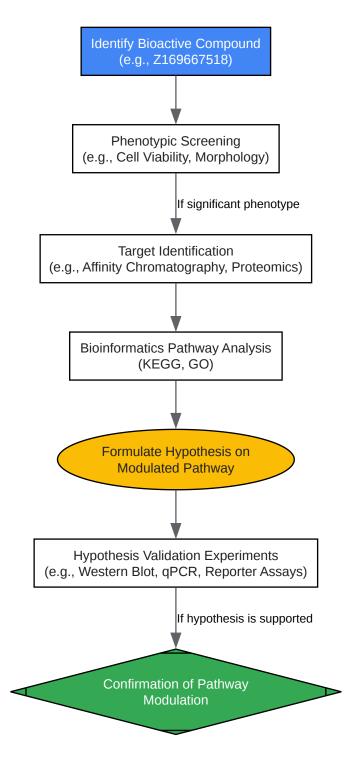
## **Signaling Pathways**

Without experimental data on the biological activity of **Z169667518**, it is not possible to definitively associate it with any specific signaling pathway. The logical relationship for investigating the potential signaling pathway involvement of a novel compound is depicted below.

# **Logical Framework for Signaling Pathway Investigation**

This diagram outlines the logical steps to identify and validate the signaling pathway modulated by a compound of interest.





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